グルコケイロリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

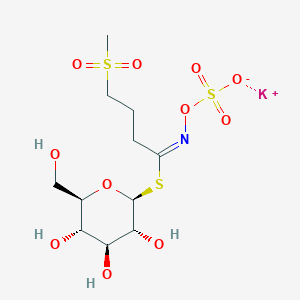

Glucocheirolin: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranose ring, a thio group, and a butanimidate moiety with sulfooxy and methylsulfonyl substituents. The monopotassium salt form enhances its solubility and stability, making it suitable for various applications.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, Glucocheirolin is used as a probe to study carbohydrate metabolism and enzyme interactions. Its structural similarity to natural glucose derivatives makes it a useful tool in biochemical assays .

Medicine

Industry

Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

作用機序

Target of Action

It’s known that glucocheirolin belongs to the class of glucosinolates , which are known to have a wide range of biological activities .

Mode of Action

Glucocheirolin, like other glucosinolates, is hydrolyzed by the enzyme myrosinase . This hydrolysis process produces a variety of compounds, including isothiocyanates, thiocyanates, nitriles, and thiones

Biochemical Pathways

Glucosinolates are known to play a role in plant defense mechanisms . They can also have anti-cancer, disease-resistance, and insect-resistance properties .

Pharmacokinetics

Glucosinolates like glucocheirolin are typically hydrophilic , suggesting they might be readily absorbed and distributed in aqueous environments within the body.

Result of Action

Glucocheirolin is known to possess antinutritional and toxic effects in rats .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Glucocheirolin. Additionally, environmental pollution can affect the biosynthesis of glucosinolates .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Glucocheirolin involves multiple steps:

Formation of the Glucopyranose Ring: The synthesis begins with the formation of the glucopyranose ring, which is achieved through the cyclization of glucose derivatives under acidic conditions.

Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the glucopyranose derivative.

Attachment of the Butanimidate Moiety: The butanimidate moiety is attached through a condensation reaction involving a butanimidate precursor and the glucopyranose-thio intermediate.

Sulfonation and Methylsulfonylation: The final steps involve the sulfonation and methylsulfonylation of the butanimidate moiety, followed by the addition of potassium ions to form the monopotassium salt

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the sulfooxy and methylsulfonyl groups, converting them to their corresponding alcohols and thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Thiols, amines, alcohols.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols and Thiols: From reduction reactions.

Functionalized Derivatives: From substitution reactions.

類似化合物との比較

Similar Compounds

- beta-d-Glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt

- beta-d-Glucopyranose, 1-thio-, 1-[5-(methylsulfonyl)-N-(sulfooxy)pentanimidate], monopotassium salt

Uniqueness

Compared to similar compounds, Glucocheirolin has a unique butanimidate moiety, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific functional group interactions .

特性

CAS番号 |

15592-36-6 |

|---|---|

分子式 |

C11H21NO11S3 |

分子量 |

439.5 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate |

InChI |

InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/t6-,8-,9+,10-,11+/m1/s1 |

InChIキー |

OFKKQTQFWWIRBD-ZHVGPZTNSA-N |

SMILES |

CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

異性体SMILES |

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Key on ui other cas no. |

15592-36-6 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the hydrolysis products of glucocheirolin exert their anti-cancer effects?

A1: While the exact mechanisms are still under investigation, studies suggest that ITCs derived from glucocheirolin, like other ITCs, may inhibit cancer cell growth by:

- Inducing apoptosis: ITCs can trigger programmed cell death in cancer cells [].

- Inhibiting cell cycle progression: These compounds can interfere with the cell cycle, halting the uncontrolled proliferation of cancer cells [].

Q2: How does the structure of glucocheirolin relate to its biological activity?

A4: The structure of glucocheirolin determines the specific ITC produced upon hydrolysis. The side chain structure of the glucosinolate dictates the chemical structure of the resulting ITC, which ultimately influences its biological activity []. Different ITCs exhibit varying levels of fungitoxic activity and potentially different anticancer activities [, ].

Q3: Can glucocheirolin be used as a feeding stimulant for insects?

A5: Yes, research suggests that glucocheirolin can act as a feeding stimulant for certain insect species, like the diamondback moth (Plutella xylostella) [, ]. This stimulatory effect is attributed to the presence of the glucosinolate molecule itself, rather than its hydrolysis products [, ].

Q4: How is glucocheirolin content analyzed in plants?

A4: Several analytical techniques can be used to identify and quantify glucocheirolin in plant material. These include:

- High-performance liquid chromatography (HPLC): This method separates and quantifies individual glucosinolates based on their chemical properties [, ].

- Gas chromatography-mass spectrometry (GC-MS): This technique analyzes volatile compounds released upon glucosinolate hydrolysis, providing indirect evidence of their presence and abundance [, ].

- Liquid chromatography-mass spectrometry (LC-MS): This powerful method combines the separation capabilities of HPLC with the detection sensitivity and specificity of MS, enabling accurate identification and quantification of glucosinolates [].

Q5: What factors can influence glucocheirolin content in plants?

A5: Several factors can contribute to the variation in glucocheirolin content among different plant species and varieties, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。